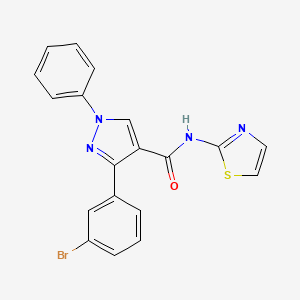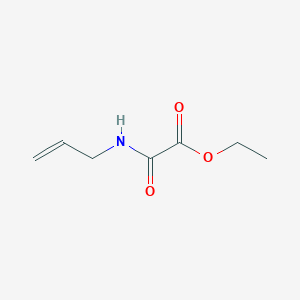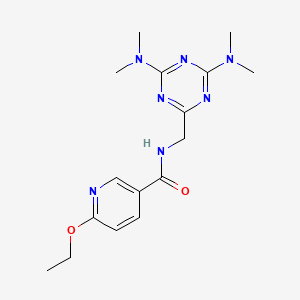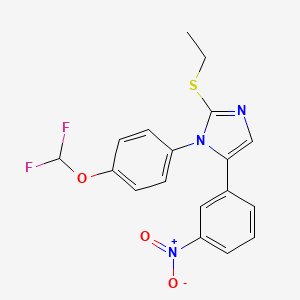![molecular formula C22H17N5O3S B2563276 N-(thiophène-2-ylméthyl)-5-oxo-3-(4-méthoxyphényl)-4H,5H-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide CAS No. 1019141-59-3](/img/structure/B2563276.png)
N-(thiophène-2-ylméthyl)-5-oxo-3-(4-méthoxyphényl)-4H,5H-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-methoxyphenyl)-5-oxo-N-[(thiophen-2-yl)methyl]-4H,5H-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide is a complex heterocyclic compound that belongs to the triazoloquinazoline family This compound is characterized by its unique structure, which includes a triazole ring fused with a quinazoline ring, and functional groups such as a methoxyphenyl, thiophen-2-ylmethyl, and carboxamide
Applications De Recherche Scientifique
Découverte de médicaments
Les 1,2,3-triazoles sont des motifs structuraux privilégiés et ont trouvé de larges applications dans la découverte de médicaments . De nombreux composés médicinaux importants ayant un noyau 1,2,3-triazole sont disponibles sur le marché .
Synthèse organique
Les 1,2,3-triazoles sont utilisés en synthèse organique en raison de leur grande stabilité chimique . Ils sont généralement inertes à l'hydrolyse acide ou basique ainsi qu'aux conditions oxydantes et réductrices, même à haute température .
Chimie des polymères
Les 1,2,3-triazoles ont des applications en chimie des polymères . Leur fort moment dipolaire et leur capacité à former des liaisons hydrogène les rendent structurellement similaires à la liaison amide .
Chimie supramoléculaire
En chimie supramoléculaire, les 1,2,3-triazoles sont utilisés en raison de leur caractère aromatique et de leur fort moment dipolaire .
Bioconjugaison
Les 1,2,3-triazoles sont utilisés en bioconjugaison . Ils peuvent établir des interactions spécifiques avec différents récepteurs cibles .
Biologie chimique
En biologie chimique, les 1,2,3-triazoles sont utilisés en raison de leur capacité à manifester des substituants autour d'un échafaudage central dans des représentations tridimensionnelles définies .
Imagerie fluorescente
Les 1,2,3-triazoles sont utilisés en imagerie fluorescente . Ils ont une large gamme d'applications dans les produits pharmaceutiques, la chimie supramoléculaire, la synthèse organique et la biologie chimique .
Science des matériaux
En science des matériaux, les 1,2,3-triazoles sont utilisés en raison de leur grande stabilité chimique et de leur fort moment dipolaire .
Mécanisme D'action
Target of Action
The compound 3-(4-methoxyphenyl)-5-oxo-N-[(thiophen-2-yl)methyl]-4H,5H-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide is a type of triazole compound . Triazole compounds are known to bind readily in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .
Mode of Action
Triazole compounds are known for their ability to bind with various enzymes and receptors in the biological system .
Biochemical Pathways
It’s known that triazole compounds can influence a variety of biological activities, suggesting they may affect multiple biochemical pathways .
Result of Action
Given the broad biological activities of triazole compounds, it can be inferred that this compound may have diverse effects at the molecular and cellular level .
Action Environment
It’s worth noting that the synthesis of triazole compounds can be environmentally benign, requiring a minimal amount of solvent, enhancing the reaction rates, and profiting from the cost of the overall process .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-methoxyphenyl)-5-oxo-N-[(thiophen-2-yl)methyl]-4H,5H-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the triazole ring: This can be achieved through a cycloaddition reaction between an azide and an alkyne, often referred to as "click chemistry".
Formation of the quinazoline ring: This involves the cyclization of an appropriate precursor, such as an anthranilic acid derivative, under acidic or basic conditions.
Coupling of the triazole and quinazoline rings: This step may involve the use of coupling reagents such as EDCI or DCC to form the desired triazoloquinazoline scaffold.
Introduction of functional groups: The methoxyphenyl, thiophen-2-ylmethyl, and carboxamide groups can be introduced through various substitution reactions, using appropriate reagents and conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield, purity, and scalability. This could include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure consistent quality and cost-effectiveness .
Analyse Des Réactions Chimiques
Types of Reactions
3-(4-methoxyphenyl)-5-oxo-N-[(thiophen-2-yl)methyl]-4H,5H-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and
Propriétés
IUPAC Name |
3-(4-methoxyphenyl)-5-oxo-N-(thiophen-2-ylmethyl)-1H-triazolo[1,5-a]quinazoline-8-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N5O3S/c1-30-15-7-4-13(5-8-15)19-20-24-22(29)17-9-6-14(11-18(17)27(20)26-25-19)21(28)23-12-16-3-2-10-31-16/h2-11,26H,12H2,1H3,(H,23,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFOIDQAHLKIULE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NNN3C2=NC(=O)C4=C3C=C(C=C4)C(=O)NCC5=CC=CS5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![7-[(E)-but-2-enyl]-1-[(2-fluorophenyl)methyl]-3,9-dimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2563193.png)
![7-Methyl-5-oxa-2,7-diazaspiro[3.4]octan-6-one hydrochloride](/img/structure/B2563195.png)

![3-Bromo-6-chloro-2-phenylimidazo[1,2-b]pyridazine](/img/structure/B2563197.png)

![2-(4-methylbenzoyl)-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2563200.png)

![N-{[5-(3,5-dimethyl-1,2-oxazol-4-yl)furan-2-yl]methyl}-N'-phenylethanediamide](/img/structure/B2563205.png)

![1-[4-(2-fluorophenyl)-1,3-thiazol-2-yl]-4-(3-thienyl)-1H-pyrazol-5-amine](/img/structure/B2563207.png)

![5-[(3,3-dimethyl-2-oxobutyl)sulfanyl]-4-phenyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-3-one](/img/structure/B2563211.png)
![2-{7-methyl-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl}-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B2563212.png)

